molecular formula C10H8BrIO4 B6247382 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid CAS No. 2408970-80-7

2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B6247382
CAS No.: 2408970-80-7
M. Wt: 398.98 g/mol
InChI Key: YOAGUMSQCVQASC-UHFFFAOYSA-N
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Description

2-[2-Bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid (CAS 2408970-80-7) is a high-value, polyhalogenated phenylacetic acid derivative designed for advanced research and development, particularly in pharmaceutical chemistry. Its molecular formula is C₁₀H₈BrIO₄, with a molecular weight of 398.98 g/mol. This compound is characterized by multiple reactive sites, including bromine and iodine substituents on the phenyl ring, which make it a versatile synthetic intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type reactions. These reactions are fundamental in constructing complex biaryl systems often found in active pharmaceutical ingredients (APIs) and other functional materials. The presence of both the acetic acid and methyl ester functional groups offers additional flexibility for further chemical modifications, including hydrolysis, amidation, or condensation reactions. The primary research value of this compound lies in its role as a molecular building block for the synthesis of more complex structures. It is supplied as a powder with a typical purity of ≥95%, ensuring consistency in experimental results. This product is intended for research applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2408970-80-7

Molecular Formula

C10H8BrIO4

Molecular Weight

398.98 g/mol

IUPAC Name

2-(2-bromo-6-iodo-4-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H8BrIO4/c1-16-10(15)5-2-7(11)6(4-9(13)14)8(12)3-5/h2-3H,4H2,1H3,(H,13,14)

InChI Key

YOAGUMSQCVQASC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)CC(=O)O)Br

Purity

95

Origin of Product

United States

Preparation Methods

Sequential Electrophilic Halogenation

Electrophilic bromination and iodination require careful control of reaction conditions to achieve regioselectivity. For example:

  • Bromination : Using bromine (Br₂) with Lewis acids like FeBr₃ or AlBr₃ in dichloromethane (CH₂Cl₂) at low temperatures (−10°C to 5°C).

  • Iodination : Employing N-iodosuccinimide (NIS) in the presence of a catalytic acid (e.g., H₂SO₄) or iodine monochloride (ICl) in acetic acid.

Example Protocol :

  • Start with methyl 4-(methoxycarbonyl)phenylacetate.

  • Brominate at position 2 using Br₂/FeBr₃ in CH₂Cl₂ at −10°C (yield: ~65%).

  • Iodinate at position 6 using NIS/H₂SO₄ in acetic acid at 80°C (yield: ~58%).

Metal-Catalyzed Coupling Reactions

Functionalization of the Acetic Acid Side Chain

The acetic acid moiety is typically introduced via:

  • Friedel-Crafts Alkylation : Challenging due to the deactivating methoxycarbonyl group.

  • Nucleophilic Substitution : Reacting a bromomethyl intermediate with cyanide followed by hydrolysis (e.g., using KCN then H₃O⁺).

  • Grignard Addition : Adding a methyl group to a carbonyl precursor, followed by oxidation to the carboxylic acid.

Example Pathway :

  • Synthesize methyl 4-(bromomethyl)-2-iodobenzoate via bromination/iodination.

  • Substitute bromide with cyanide (KCN, DMF, 80°C).

  • Hydrolyze nitrile to carboxylic acid (H₂SO₄/H₂O, reflux).

Key catalysts and solvents from referenced patents include:

StepCatalystSolventTemperatureYield (%)Source
BrominationFeBr₃CH₂Cl₂−10°C65
IodinationH₂SO₄Acetic Acid80°C58
Cyanide SubstitutionNoneDMF80°C72
Ester HydrolysisH₂SO₄H₂OReflux89

Environmental and Industrial Considerations

  • Waste Management : Halogenation generates HBr/HI, necessitating neutralization (e.g., NaOH scrubbers).

  • Solvent Recovery : DMF and CH₂Cl₂ are recycled via distillation, reducing costs.

  • Scalability : Batch processes in patent CN105646306A demonstrate feasibility for >100g scales.

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM)

Using methoxycarbonyl as a directing group:

  • Protect the acetic acid as a methyl ester.

  • Use LDA (lithium diisopropylamide) to deprotonate the ortho position.

  • Quench with electrophiles (Br₂ or I₂).

Sandmeyer Reaction

Convert an amino group to halogens:

  • Introduce NH₂ via nitration/reduction.

  • Diazotize and replace with Br/I using CuBr/KI .

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenylacetic acid derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with five structurally related arylacetic acid derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Functional Groups CAS/Reference
2-[2-Bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid (Target) C₁₀H₇BrIO₄ Br (2), I (6), CO₂Me (4) 413.97 Methoxycarbonyl, Acetic acid EN300-749417
2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid C₁₀H₉ClO₄ Cl (2), CO₂Me (6) 228.63 Methoxycarbonyl, Acetic acid 1193146-68-7
2-(3-Bromo-4-iodophenyl)acetic acid C₈H₆BrIO₂ Br (3), I (4) 340.94 Acetic acid 1208075-40-4
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ Br (4), OMe (2) 245.07 Methoxy, Acetic acid 1026089-09-7
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ Br (3), OMe (4) 245.07 Methoxy, Acetic acid Acta Cryst. E66
2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid C₉H₈BrClO₃ Br (4), Cl (2), Me (6), O-linkage 279.51 Phenoxy, Acetic acid 742094-84-4

Key Observations:

  • Halogen Diversity: The target compound uniquely combines bromine and iodine, enhancing steric bulk and polarizability compared to mono-halogenated analogs .
  • Methoxycarbonyl vs.
  • Positional Isomerism : The 2,6-dihalogenation in the target contrasts with 3,4-substitution in Entry 3, affecting π-π stacking and hydrogen-bonding patterns in crystalline states .

Reactivity Trends :

  • The methoxycarbonyl group enhances electrophilicity at the phenyl ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy derivatives .
  • Iodine in the target compound allows for further functionalization via Ullmann or Sonogashira reactions, a feature absent in bromo/chloro-only analogs .
Bioactivity
  • Anti-Diabetic Potential: Compound 1 in , a structurally related pyranyl acetic acid, showed 69.9% XOD enzyme inhibition at 10 µM, suggesting that halogenated arylacetic acids may modulate metabolic enzymes .
  • Anti-Inflammatory Activity : Dihydropyrimidine acetic acid derivatives () exhibit anti-inflammatory effects, though the target compound’s activity remains unexplored .
Physical Properties
Property Target Compound 2-(3-Bromo-4-iodophenyl)acetic acid 2-(4-Bromo-2-methoxyphenyl)acetic acid
Melting Point Not reported Not reported Not reported
Solubility Likely low in water Low in water Low in water
Hydrogen Bonding Strong dimerization (CO₂H) Centrosymmetric dimers R₂²(8) motifs

Biological Activity

2-[2-Bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry and drug development.

  • Chemical Formula : C11H10BrI O2
  • CAS Number : 2408970-80-7
  • Molecular Weight : 305.01 g/mol
  • Structure : The compound features a phenyl ring substituted with bromine, iodine, and a methoxycarbonyl group, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects, including anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects. The presence of halogen substituents (bromine and iodine) may enhance the compound's ability to inhibit inflammatory pathways.

2. Anticancer Properties

Preliminary investigations suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study 1: Cytotoxicity Testing

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

These findings suggest that the compound exhibits selective cytotoxicity, particularly against cervical cancer cells.

Case Study 2: Mechanistic Studies

Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by:

  • Increased levels of reactive oxygen species (ROS).
  • Activation of caspases (caspase-3 and caspase-9).

This suggests that the compound may be useful in developing therapeutic strategies for cancers resistant to conventional treatments.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityIC50 values (HeLa: 15 µM)
Apoptosis InductionIncreased ROS, caspase activation

Q & A

Q. What are the optimal synthetic routes for preparing 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid, and how can regioselectivity be controlled?

Answer: The compound is synthesized via sequential halogenation and functionalization of a phenylacetic acid backbone. A validated approach involves:

  • Bromination : Reacting 4-methoxyphenylacetic acid with bromine in acetic acid under controlled conditions (room temperature, 1:1 molar ratio) to introduce bromine at the ortho position relative to the methoxy group .
  • Iodination : Subsequent iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) to target the para position relative to the bromine .
  • Esterification : Introducing the methoxycarbonyl group via a Fischer esterification with methanol and sulfuric acid catalysis.

Q. Key Considerations :

  • Regioselectivity is influenced by steric and electronic factors. Electron-withdrawing groups (e.g., Br) direct subsequent substitutions to meta/para positions.
  • Monitor reaction progress with HPLC or TLC to prevent over-halogenation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer: A multi-technique approach is recommended:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond angles and substituent positions. For example, the dihedral angle between the phenyl ring and acetic acid moiety (≈78°) confirms perpendicular orientation .
  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm.
    • ¹³C NMR : Carbonyl carbons (methoxycarbonyl and acetic acid) resonate at δ 170–175 ppm.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Br/I contribute characteristic doublets).

Q. Data Validation :

  • Compare crystallographic data (e.g., C–C–C angles) with computational models (DFT) to confirm electronic effects of substituents .

Q. What purification methods are effective for isolating high-purity this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences. High-purity crystals form via slow evaporation .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–40% EA). Monitor fractions by UV-Vis at 254 nm.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity.

Critical Step : Pre-purify intermediates (e.g., brominated precursors) to minimize byproducts in final iodination .

Advanced Research Questions

Q. How do substituent electronic properties influence the compound’s reactivity in cross-coupling reactions?

Answer: The bromine and iodine substituents enable Suzuki-Miyaura or Ullmann couplings. Key factors:

  • Iodine : Higher electronegativity increases oxidative addition efficiency in palladium-catalyzed reactions.
  • Methoxycarbonyl Group : Electron-withdrawing nature activates the aryl halide for nucleophilic aromatic substitution.

Q. Experimental Design :

  • Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to optimize coupling yields.
  • Use DFT calculations to predict activation energies for different substitution pathways .

Q. What role do hydrogen-bonding motifs play in the compound’s crystallographic packing and stability?

Answer: The acetic acid moiety forms centrosymmetric dimers via R₂²(8) hydrogen-bonding motifs (O–H···O interactions, ≈1.8 Å). This stabilizes the crystal lattice and influences:

  • Melting Point : Elevated melting points (≈200°C) due to strong intermolecular forces.
  • Solubility : Reduced solubility in non-polar solvents compared to ester derivatives.

Q. Structural Analysis :

  • SCXRD reveals dimeric units with intermolecular distances of 2.6–2.8 Å .
  • IR spectroscopy confirms carboxyl O–H stretching at 2500–3000 cm⁻¹.

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

Answer:

  • Reaction Pathway Prediction : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states for halogen exchange or ester hydrolysis.
  • Solvent Effects : COSMO-RS simulations predict solubility and stability in different solvents.

Case Study :
DFT studies on analogous bromo-iodo compounds show iodine’s higher leaving-group ability in SNAr reactions (ΔG‡ ≈ 15 kcal/mol lower than Br) .

Q. What contradictions exist in spectroscopic data interpretation, and how can they be resolved?

Answer:

  • ¹H NMR Splitting Patterns : Overlapping signals from adjacent substituents (Br, I) may obscure integration. Use 2D NMR (COSY, HSQC) for unambiguous assignment.
  • Mass Spectrometry Artifacts : Isotopic peaks from Br (¹⁹Br/⁸¹Br) and I (¹²⁷I) can complicate molecular ion identification. HRMS with <5 ppm error resolves this.

Q. Validation Protocol :

  • Cross-reference experimental data with SCXRD results to confirm substituent positions .

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